2-[4-(2-methoxy-4,5-dimethylbenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Description
The compound 2-[4-(2-methoxy-4,5-dimethylbenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring:
- A benzenesulfonamido core with methoxy and dimethyl substituents at positions 2, 4, and 5.
- An acetamide linkage connected to a phenyl ring.
- An N-[(thiophen-2-yl)methyl] group, introducing a heterocyclic thiophene moiety.
The thiophene substituent could influence electronic properties and metabolic stability compared to other heterocycles .
Properties
IUPAC Name |
2-[4-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-11-20(28-3)21(12-16(15)2)30(26,27)24-18-8-6-17(7-9-18)13-22(25)23-14-19-5-4-10-29-19/h4-12,24H,13-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHNIADGQOYEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Physicochemical Properties
- Solubility : Sulfonamido and methoxy groups (target compound, ) improve water solubility compared to purely hydrophobic analogs like ’s trimethylphenyl derivative .
- Metabolic Stability : Thiophene (target) vs. thiadiazole () may alter cytochrome P450 interactions, with thiophene rings posing lower metabolic liability .
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